molecular formula C7H16ClNO2 B2387912 (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride CAS No. 2260932-10-1

(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride

Cat. No. B2387912
CAS RN: 2260932-10-1
M. Wt: 181.66
InChI Key: QOIVRYOVOHCNAL-UHFFFAOYSA-N
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Description

(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, also known as DMHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHM is a white crystalline powder that is soluble in water and has a molecular formula of C8H18ClNO2.

Mechanism of Action

The exact mechanism of action of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and improve cognitive function in animal models. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has some limitations. It has low solubility in organic solvents, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its use in long-term studies.

Future Directions

There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride. One direction is the further investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the synthesis of new derivatives of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride with improved properties. The use of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride in the synthesis of metal-organic frameworks is also an area of ongoing research. Finally, the development of new methods for the synthesis of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride and its derivatives is an area of interest for organic chemists.
Conclusion:
In conclusion, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, including the investigation of its potential use in the treatment of various diseases and the synthesis of new derivatives with improved properties.

Synthesis Methods

(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with morpholine in the presence of a catalyst. This results in the formation of (3,3-dimethylmorpholin-2-yl)methanol. The next step involves the reaction of (3,3-dimethylmorpholin-2-yl)methanol with hydrochloric acid, resulting in the formation of (3,3-dimethylmorpholin-2-yl)methanol;hydrochloride.

Scientific Research Applications

(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a building block for the synthesis of various compounds. In material science, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

(3,3-dimethylmorpholin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)10-4-3-8-7;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIVRYOVOHCNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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